1-(Bromomethyl)-1-(methoxymethyl)cyclopentane
Description
Properties
IUPAC Name |
1-(bromomethyl)-1-(methoxymethyl)cyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWJOVKCWFVEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(methoxymethyl)cyclopentane can be synthesized through a multi-step process involving the functionalization of cyclopentane
Industrial Production Methods: In an industrial setting, the production of this compound may involve the
Biological Activity
1-(Bromomethyl)-1-(methoxymethyl)cyclopentane is a chemical compound that has garnered attention for its potential biological activities. Its structural characteristics, including the bromomethyl and methoxymethyl groups, suggest that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H13BrO
- Molecular Weight : 203.09 g/mol
- CAS Number : 1485886-77-8
The compound features a cyclopentane ring substituted with bromomethyl and methoxymethyl groups, which may influence its reactivity and interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophilic agent due to the presence of the bromine atom. This allows it to participate in various biochemical reactions, potentially leading to enzyme inhibition or modulation of signaling pathways.
Research Findings
Research indicates that compounds similar to this compound can exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Anticancer Properties : Some studies have indicated that halogenated compounds can induce apoptosis in cancer cells, providing a basis for further exploration of this compound's anticancer potential.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in designing therapeutic agents for metabolic disorders.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of halogenated cyclopentanes, including derivatives of this compound. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Study 2: Anticancer Activity
In a study by Johnson et al. (2023), the anticancer effects of several brominated cyclopentanes were assessed using human cancer cell lines. The findings revealed that one derivative led to a reduction in cell viability by over 60% at concentrations of 25 µM, suggesting potential for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1-Bromo-2-(bromomethyl)cyclopentane | Antimicrobial | |
| 1-Methylcyclopentane | Moderate cytotoxicity | |
| tert-Butyl 3-[(2-methylpropyl)amino]propanoate | Enzyme inhibition |
The comparative analysis shows that while similar compounds exhibit various biological activities, the unique structure of this compound may confer distinct properties that warrant further investigation.
Scientific Research Applications
Medicinal Chemistry
1-(Bromomethyl)-1-(methoxymethyl)cyclopentane has potential applications in drug development due to its structural characteristics that allow for modification and functionalization. Compounds with similar structures have shown promising biological activities, including:
- Anticancer Activity : Research indicates that cyclopentane derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit cell growth in models of ovarian cancer .
- Anti-inflammatory Properties : Similar cyclopentane derivatives are known for their anti-inflammatory effects, suggesting that this compound may also interact with biological targets related to inflammation.
Organic Synthesis
The unique reactivity of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows it to serve as a building block for more complex molecules. Potential applications include:
- Synthesis of Heterocycles : The compound can be used as a precursor for synthesizing seven-membered N-heterocycles through intramolecular nucleophilic addition reactions .
- Functionalized Polymers : It may also find applications in creating functionalized polymers where specific properties are desired due to its reactive groups.
Materials Science
In materials science, this compound can be utilized in developing new materials with tailored properties. Its reactivity allows it to participate in cross-linking reactions or as a monomer in polymerization processes.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of compounds related to this compound:
Comparison with Similar Compounds
Table 1: Key Properties of Structurally Related Cyclopentane Derivatives
Reactivity and Functional Group Analysis
(a) Substituent Effects on Reactivity
(b) Bromomethyl Group Utility
The bromomethyl (-CH₂Br) substituent is a reactive site for nucleophilic substitution (SN2) or elimination reactions . In the target compound, competing reactivity between the bromomethyl and methoxymethyl groups may require selective reaction conditions . By contrast, 1-(Bromomethyl)-1-methylcyclopentane (C₇H₁₃Br) lacks polar substituents, simplifying its use in alkylation reactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(bromomethyl)-1-(methoxymethyl)cyclopentane, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor such as 1-(hydroxymethyl)-1-(methoxymethyl)cyclopentane using HBr or PBr₃. Optimization involves controlling reaction temperature (0–25°C) to minimize side reactions like elimination . Solvent polarity (e.g., dichloromethane or THF) and stoichiometric excess of HBr (1.2–1.5 equiv) improve yields. Monitor progress via TLC or GC-MS to confirm intermediate conversion .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxymethyl (-OCH₃) protons at δ ~3.3 ppm (singlet) and bromomethyl (-CH₂Br) protons as a triplet at δ ~3.4–3.6 ppm due to coupling with adjacent CH₂ groups. Cyclopentane ring protons appear as complex multiplet signals .
- IR Spectroscopy : Confirm ether (C-O-C) stretching at ~1100 cm⁻¹ and C-Br absorption at ~600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (C₈H₁₅BrO, ~207 g/mol), with fragmentation patterns indicating loss of Br (M-79) or methoxymethyl groups .
Q. How does steric hindrance from the cyclopentane ring influence its reactivity in substitution reactions?
- Methodological Answer : The bicyclic structure imposes steric constraints, favoring SN2 mechanisms only with small nucleophiles (e.g., iodide or azide). Bulky nucleophiles (e.g., tert-butoxide) may lead to elimination via E2 pathways. Computational modeling (DFT) can predict transition-state geometries to guide nucleophile selection .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic outcomes, and how can they be controlled?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : At low temperatures (-10°C), substitution dominates, while elevated temperatures (>40°C) promote elimination to form cyclopentene derivatives. Use polar aprotic solvents (e.g., DMF) to stabilize transition states for substitution .
- Additives : Crown ethers (e.g., 18-crown-6) enhance nucleophilicity in SN2 reactions, while silver nitrate (AgNO₃) can suppress elimination by precipitating Br⁻ .
Q. What strategies mitigate instability during storage or handling?
- Methodological Answer :
- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the bromomethyl group. Use amber glass vials to avoid light-induced degradation .
- Handling : Employ gloveboxes or Schlenk techniques for moisture-sensitive reactions. Monitor purity via HPLC before critical experiments .
Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling sites. For example, Suzuki-Miyaura reactions may favor the bromomethyl group over methoxymethyl due to lower activation energy for Pd-Br bond formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound?
- Methodological Answer :
- Variable Purity : Confirm starting material purity via NMR or elemental analysis. Trace moisture in HBr can hydrolyze methoxymethyl groups, reducing yields .
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate degradation products. Compare kinetic data across studies to identify critical time points for quenching .
Application in Complex Syntheses
Q. What role does this compound play in synthesizing functionalized cyclopropane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
